

Commercially Available Sources and Application of FL104: A Guide for Researchers

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For Immediate Release

This document provides detailed application notes and protocols for **FL104**, a potent small-molecule agonist of the urotensin II receptor (UT), intended for researchers, scientists, and drug development professionals. **FL104** serves as a valuable tool for investigating the physiological and pathological roles of the urotensinergic system.

Introduction to FL104

FL104 is a synthetic, non-peptidic agonist of the urotensin II receptor, a G protein-coupled receptor (GPCR).[1] Its chemical name is N-[1-(4-chlorophenyl)-3-dimethylaminopropyl]-4-phenylbenzamide, with the chemical formula C24H25ClN2O and a molecular weight of approximately 392.93 g/mol .[2] **FL104** has been characterized as a potent activator of the UT receptor, with reported pEC50 values ranging from 7.11 to 7.49.[1] This compound is exclusively for research use and is not intended for human or veterinary applications.

Commercial Availability

FL104 is available from several chemical suppliers specializing in research compounds. The following table summarizes the offerings from prominent vendors. Please note that availability and pricing are subject to change and researchers should consult the suppliers' websites for the most current information.

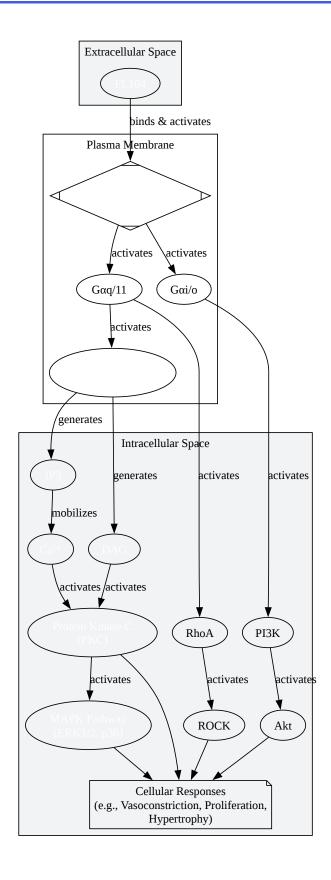


Supplier	Catalog Number	Purity	Available Quantities	Storage Conditions
MedchemExpres s	HY-10661	>98%	1 mg, 5 mg, 10 mg, 50 mg, 100 mg	Powder: -20°C for 3 years; In solvent: -80°C for 6 months
MedKoo	531784	>98%	Custom synthesis	Dry, dark, and at 0-4°C for short term or -20°C for long term
TargetMol	T27328	>98%	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg	Powder: -20°C for 3 years; In solvent: -80°C for 1 year
AbMole BioScience	M4168	>98%	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg	Powder: -20°C for 3 years; In solvent: -80°C for 6 months
CP Lab Safety	AAB-AA024CA1- 1mg	95%	1 mg	Not specified

Urotensin II Receptor Signaling Pathway

FL104 exerts its effects by activating the urotensin II receptor, which is known to couple to multiple G protein subtypes, primarily $G\alpha q/11$ and to a lesser extent $G\alpha i/o.[3][4][5]$ Activation of the UT receptor initiates a cascade of intracellular signaling events that can vary depending on the cell type and physiological context.





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The primary signaling cascade initiated by **FL104** binding to the UT receptor involves the activation of $G\alpha q/11$. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration.[3][4] Both DAG and elevated calcium levels act as second messengers to activate protein kinase C (PKC).

Downstream of G α q/11 and PKC activation, several other signaling pathways are engaged, including the RhoA/ROCK pathway, which is implicated in vasoconstriction, and the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2 and p38, which are involved in cellular proliferation and hypertrophy.[6][7][8][9] There is also evidence for UT receptor coupling to G α i/o, which can lead to the activation of the PI3K/Akt pathway.[9][10]

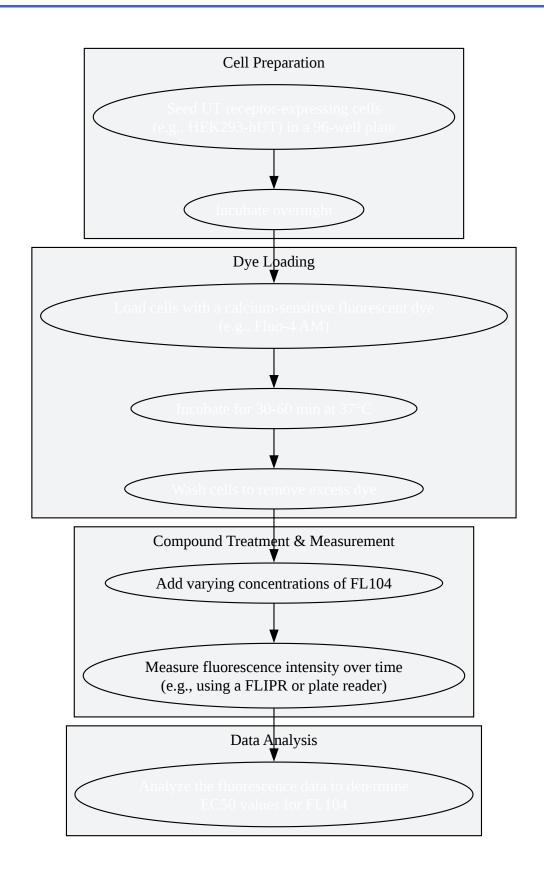
Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of **FL104**.

In Vitro Calcium Mobilization Assay

This assay measures the ability of **FL104** to induce an increase in intracellular calcium concentration in cells expressing the urotensin II receptor.





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Materials:



- HEK293 cells stably expressing the human urotensin II receptor (HEK293-hUT).
- Cell culture medium (e.g., DMEM with 10% FBS).
- 96-well black, clear-bottom cell culture plates.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pluronic F-127.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- FL104 stock solution (e.g., 10 mM in DMSO).
- Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

- Cell Plating: Seed HEK293-hUT cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
- Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 μM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in assay buffer.
- Remove the culture medium from the cells and add the loading buffer to each well.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
- Cell Washing: Gently wash the cells two to three times with assay buffer to remove extracellular dye.
- Compound Preparation: Prepare serial dilutions of FL104 in assay buffer.
- Fluorescence Measurement: Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
- Establish a baseline fluorescence reading for each well.

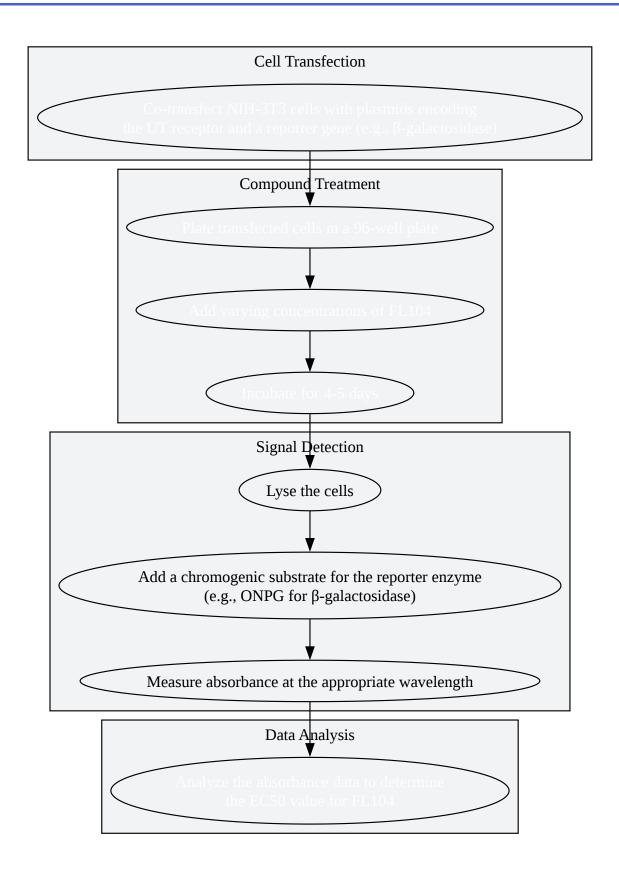


- Inject the **FL104** dilutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
- Data Analysis: Determine the maximum change in fluorescence for each concentration of FL104. Plot the response versus the log of the FL104 concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Receptor Selection and Amplification Technology (R-SAT™) Assay

The R-SAT™ assay is a cell-based functional assay that measures receptor activation by quantifying cell proliferation.[11][12][13]





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Materials:



- NIH-3T3 cells.
- Expression plasmid for the human urotensin II receptor.
- Reporter plasmid (e.g., containing the β-galactosidase gene).
- Transfection reagent.
- Cell culture medium (e.g., DMEM with 10% calf serum).
- 96-well cell culture plates.
- FL104 stock solution.
- Cell lysis buffer.
- Chromogenic substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
- Microplate reader for absorbance measurements.

Procedure:

- Transfection: Co-transfect NIH-3T3 cells with the UT receptor expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Cell Plating: After transfection, plate the cells into 96-well plates at a low density.
- Compound Addition: Add serial dilutions of FL104 to the wells.
- Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator. During this time,
 cells expressing the activated receptor will proliferate.
- Cell Lysis: After the incubation period, lyse the cells to release the reporter enzyme.
- Enzymatic Reaction: Add the chromogenic substrate to each well and incubate at 37°C until a color change is observed.



- Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Plot the absorbance values against the log of the FL104 concentration and fit
 the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

FL104 is a readily available and potent research tool for studying the urotensin II receptor. The provided information on its commercial sources, the signaling pathways it modulates, and detailed experimental protocols will aid researchers in designing and executing experiments to further elucidate the role of the urotensinergic system in health and disease.

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